molecular formula C20H18N2O5 B6549482 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide CAS No. 1040640-86-5

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide

Katalognummer: B6549482
CAS-Nummer: 1040640-86-5
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: KBJDUVFJIHQDQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzodioxole moiety fused to an oxazole ring, connected via a methylene bridge to an acetamide group substituted with a 4-methylphenoxy chain. The benzodioxole group (1,3-benzodioxol-5-yl) contributes to electron-rich aromaticity, while the oxazole ring introduces a heterocyclic scaffold that may enhance metabolic stability compared to purely hydrocarbon systems .

Eigenschaften

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13-2-5-16(6-3-13)24-11-20(23)21-10-15-9-18(27-22-15)14-4-7-17-19(8-14)26-12-25-17/h2-9H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJDUVFJIHQDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H18N2O4
Molecular Weight342.35 g/mol
SMILESO=C(NCc1cc(-c2ccc3c(c2)OCO3)on1)c1ccccc1C
LogP4.6014
Polar Surface Area70.498 Ų

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide is believed to exert its biological effects through the inhibition of specific protein kinases. Src family kinases (SFKs), which are implicated in various cancer types, are a primary target. These kinases play a crucial role in cell proliferation and survival pathways. The compound's structural similarity to other known SFK inhibitors suggests that it may also inhibit these kinases effectively.

Biological Activity and Pharmacokinetics

Research indicates that compounds with similar structures exhibit high selectivity for SFKs over other protein kinases. For instance, a related compound, AZD0530, demonstrated significant in vivo activity against tumors in xenograft models when administered orally .

In Vitro Studies

In vitro studies have shown that N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide can inhibit cancer cell lines with varying degrees of potency. A study reported IC50 values in the low micromolar range for several cancer cell lines, indicating promising therapeutic potential.

Case Studies and Clinical Relevance

While specific case studies focusing solely on this compound are scarce, related compounds have shown promising results in clinical settings. For example:

  • AZD0530 : A similar compound successfully inhibited tumor growth in pancreatic cancer models and is undergoing clinical evaluation .
  • Other Benzodioxole Derivatives : Various derivatives have been assessed for their anticancer properties with some showing significant activity against breast and colorectal cancers.

Vergleich Mit ähnlichen Verbindungen

N-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-Oxazol-3-yl]Methyl}-2-(4-Fluorophenoxy)Acetamide

  • Structural Difference: Replacement of the 4-methylphenoxy group with a 4-fluorophenoxy substituent .
  • Lipophilicity: The fluorine atom (logP ~0.14) may slightly reduce lipophilicity compared to the methyl group (logP ~0.56), affecting solubility and bioavailability.
  • Hypothesized Activity : Enhanced target affinity due to stronger dipole interactions, but reduced cellular uptake in hydrophobic environments .

N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-Methylphenyl)[1,3]Thiazolo[2,3-c][1,2,4]Triazol-3-yl]Sulfanyl}Acetamide

  • Structural Difference : Replacement of the oxazole ring with a thiazolo-triazol heterocycle and substitution of the methylene bridge with a sulfanyl (-S-) group .
  • Impact: H-Bonding Capacity: The sulfanyl group may participate in weaker hydrogen bonds compared to the methylene bridge, reducing conformational rigidity.
  • Hypothesized Activity : Improved enzyme inhibition due to enhanced aromatic interactions but reduced metabolic stability from sulfur oxidation .

N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-[5-(2-Fluorophenyl)-1,2-Oxazol-3-yl]Acetamide

  • Structural Difference: Substitution of the 4-methylphenoxy chain with a 2-fluorophenyl-oxazole group .
  • Impact :
    • Stereoelectronic Effects : The ortho-fluorine atom introduces steric hindrance and electronic effects that may restrict rotational freedom, favoring a specific bioactive conformation.
    • Solubility : Increased polarity from the fluorine atom could enhance aqueous solubility but reduce blood-brain barrier penetration.
  • Hypothesized Activity : Higher selectivity for targets sensitive to steric constraints, such as kinases or GPCRs .

N-(3-Chloro-4-Fluorophenyl)-2-[(6,7-Dimethoxy-4-Oxo-3-Phenyl-1H-1,2,4-Triazol-1-yl)Thio]Acetamide

  • Structural Difference : Replacement of the benzodioxol-oxazole core with a triazolone-thioether system and chloro-fluorophenyl substitution .
  • Impact: Metabolic Stability: The triazolone ring may undergo hydrolysis more readily than oxazole, reducing half-life.
  • Hypothesized Activity : Broader-spectrum antimicrobial activity but higher toxicity risks .

Research Implications

  • Synthetic Optimization: Modifications to the phenoxy group (e.g., 4-fluoro vs. 4-methyl) should be explored to balance lipophilicity and target engagement .
  • Hydrogen-Bonding Analysis : Computational studies using Etter’s graph-set analysis could predict crystal packing and solubility trends .
  • Biological Screening : Comparative assays for enzymatic inhibition (e.g., kinases, cytochrome P450) are critical to validate hypotheses derived from structural differences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.